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This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the mitigation of plasma damage during the sputtering of Indium Tin

Oxide (ITO).

Troubleshooting Guide
This guide addresses common problems encountered during ITO sputtering, their potential

causes, and recommended solutions.

Question: Why is the electrical resistivity of my sputtered ITO film too high?

Answer:

High resistivity in ITO films is a common issue that can stem from several factors related to the

sputtering process.

Potential Causes and Solutions:

Incorrect Oxygen Partial Pressure: The concentration of oxygen vacancies is a dominant

factor in the electrical conductivity of ITO films.[1][2]

Too much oxygen: An excess of oxygen during deposition decreases the concentration of

oxygen vacancies, which are crucial for high conductivity. This results in films with higher

resistivity and higher optical transmittance.[1][3]
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Too little oxygen: Insufficient oxygen can lead to metal-rich, non-stoichiometric films that

have low transmittance and can also exhibit higher resistivity due to a defective crystal

structure that increases electron scattering.[1][3][4]

Solution: Optimize the oxygen partial pressure or flow rate. This is a critical parameter that

requires fine-tuning for your specific system. Start with a low oxygen percentage and

gradually increase it while monitoring the film's resistivity and transmittance. For pulsed

DC magnetron sputtering at room temperature, an optimal oxygen flow is necessary to

achieve high-quality crystalline layers with low resistivity.[5]

Low Substrate Temperature: Sputtering at room temperature often results in amorphous or

poorly crystallized films, which have higher resistivity.

Solution: Increasing the substrate temperature during deposition (e.g., to 150-350 °C) can

significantly improve the crystallinity of the ITO film, leading to lower resistivity.[1][6] If your

substrate is temperature-sensitive, consider post-deposition annealing.

Plasma Damage: Bombardment of the growing film by energetic particles, such as negative

oxygen ions, can create defects in the film structure, increasing electron scattering and thus

resistivity.[2][7] This is particularly problematic at higher sputtering powers.

Solution: Reduce the sputtering power to decrease the energy of bombarding particles.[8]

Alternatively, increase the sputtering pressure to increase scattering in the gas phase,

which reduces the energy of particles reaching the substrate.[2] Employing techniques like

facing-target sputtering can also minimize this damage.[9][10][11]

Post-Deposition Oxidation: ITO films deposited at room temperature that have not been

annealed can slowly oxidize over time when exposed to air, which can alter their conductivity.

[12]

Solution: Perform a post-deposition anneal in a vacuum or an inert atmosphere (like

nitrogen) to stabilize the film's properties.[12]

Question: Why is the optical transmittance of my ITO film poor in the visible range?

Answer:
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Low optical transmittance is typically due to the film being too metallic (oxygen-deficient) or

having a rough surface that scatters light.

Potential Causes and Solutions:

Insufficient Oxygen: Sputtering in an environment with too little or no oxygen results in an

oxygen-deficient, metal-like film that absorbs light, leading to low transmittance.[1][3]

Solution: Increase the oxygen partial pressure or flow rate during sputtering. This will

increase the oxidation of the film, making it more transparent.[13] There is a trade-off, as

too much oxygen will increase resistivity.[1]

High Sputtering Power: Very high power can lead to a less uniform film and potentially a

rougher surface, which can increase light scattering.

Solution: Optimize the RF or DC power. Lowering the power can sometimes lead to a

denser, smoother film with better optical properties.[14]

Incorrect Film Thickness: While thicker films generally have lower resistance, excessively

thick films will exhibit lower optical transmittance.[12]

Solution: Adjust the deposition time to achieve the desired thickness. For most

applications, a thickness of 100-300 nm provides a good balance of conductivity and

transparency.[15]

Surface Roughness: A rough film surface can scatter light, reducing the measured

transmittance.

Solution: Optimize deposition parameters to achieve a smoother film. Lowering the

sputtering pressure can sometimes result in a smoother surface.[16] Post-deposition

annealing can also improve film structure and reduce scattering.[17]

Question: How can I reduce the surface roughness of my sputtered ITO films?

Answer:
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A smooth ITO surface is critical for many applications, especially in multilayer devices like

OLEDs.

Potential Causes and Solutions:

High Sputtering Pressure: While increasing pressure can reduce plasma damage,

excessively high pressure can lead to a more porous and rougher film due to increased gas-

phase scattering and a less energetic arrival of sputtered atoms.

Solution: Optimize the working pressure. Some studies have shown that using an ultralow-

pressure DC magnetron sputtering process (e.g., below 0.13 Pa) can produce films with

significantly lower surface roughness.[16]

High Sputtering Power: Increasing the sputtering power can lead to an increase in surface

roughness and grain size in the ITO film.[18]

Solution: Reduce the sputtering power. This will lower the deposition rate and the kinetic

energy of the sputtered particles, which can result in a smoother film.

Substrate Temperature: The temperature during deposition influences the growth mode and

crystallinity of the film, which in turn affects surface roughness.

Solution: Varying the substrate temperature can help in achieving smoother films. The

optimal temperature will depend on your specific system and other parameters.[19]

Post-Deposition Treatments: As-deposited films may not have the optimal surface

morphology.

Solution: Post-deposition annealing can promote the recrystallization of the film, which can

lead to a smoother surface.[17] Alternatively, polishing techniques, such as using a carbon

dioxide snow jet, have been shown to be effective in reducing ITO surface roughness.[16]

Frequently Asked Questions (FAQs)
Question: What is "plasma damage" in the context of ITO sputtering, and why is it a concern for

organic electronics?

Answer:
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Plasma damage refers to the detrimental effects on the substrate or underlying layers caused

by the energetic environment of the sputtering plasma. During conventional magnetron

sputtering, the substrate is exposed to bombardment by high-energy particles.[20] These

include:

Negative Oxygen Ions (O⁻): Formed on the surface of the oxide target, they are accelerated

across the plasma sheath and bombard the substrate with high energy, causing significant

damage.[2]

Gamma-electrons (γ-electrons): Secondary electrons emitted from the target can also gain

high energy and strike the substrate.[10]

Reflected Neutral Argon Atoms: Sputtering gas ions (Ar+) that are neutralized and reflected

from the target can retain a significant fraction of their initial energy and bombard the

substrate.[20]

For organic electronics, such as OLEDs and organic photovoltaics, the underlying organic

layers are extremely sensitive. This bombardment can break chemical bonds, create defect

states, and degrade the performance of the organic material.[9][11] This damage can lead to

issues like increased leakage current in OLEDs or reduced efficiency in solar cells.[21][22]

Question: What is facing-target sputtering (FTS), and how does it mitigate plasma damage?

Answer:

Facing-target sputtering (FTS) is a deposition technique designed to minimize plasma damage

to the substrate. In an FTS system, two sputtering targets are placed facing each other. The

substrate is positioned perpendicular to the axis of the two targets, outside of the main plasma

confinement region.[9][11]

This configuration helps mitigate plasma damage in several ways:

Confinement of Energetic Particles: A strong magnetic field is applied between the two

targets, which confines the high-energy electrons and ions to the space between the targets.

This prevents them from directly bombarding the substrate.[21]
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Thermalization of Sputtered Particles: The sputtered atoms undergo more collisions within

the high-density plasma between the targets before reaching the substrate. This reduces

their kinetic energy, leading to a "softer" deposition.

Reduced Bombardment: Because the substrate is not directly in the line of sight of the target

erosion tracks, bombardment by high-energy negative oxygen ions and reflected neutrals is

significantly reduced.[20]

Studies have shown that FTS can be used to deposit high-quality ITO films on sensitive organic

layers with significantly less damage compared to conventional sputtering methods.[10][11]

Question: Is post-deposition annealing always necessary for sputtered ITO films?

Answer:

Not always, but it is often highly beneficial. The necessity of annealing depends on the

deposition conditions and the desired film properties.

Films Deposited at Room Temperature: ITO films deposited on unheated substrates are

often amorphous or have very small grain sizes.[1] This leads to higher resistivity and

potentially higher internal stress. Annealing these films at temperatures between 250 and

450°C can induce crystallization, which significantly reduces resistivity and can improve

optical transmittance.[4][17]

Films Deposited at High Temperature: If the ITO film is deposited on a heated substrate

(e.g., >300°C), it may already be sufficiently crystalline, and post-deposition annealing might

not be necessary to achieve low resistivity.[23]

Reactive Sputtering: In reactive sputtering from a metallic In-Sn target, as-deposited films

can be oxygen-deficient. A post-deposition anneal in air or an oxygen-containing atmosphere

can help to fully oxidize the film, which improves transparency while also reducing resistivity.

[3]

For temperature-sensitive substrates like polymers, high-temperature annealing is not an

option, which makes it crucial to optimize the sputtering process itself to achieve the desired

properties without a post-deposition heat treatment.[4]
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Quantitative Data on Sputtering Parameters
The properties of sputtered ITO films are highly dependent on the deposition parameters. The

following tables summarize the general effects of key parameters on film properties.

Table 1: Effect of Sputtering Power on ITO Film Properties

Sputtering
Power

Resistivity Transmittance
Surface
Roughness

Deposition
Rate

Increase

Generally

decreases, but

can increase at

very high powers

due to

damage[8][14]

Can decrease

slightly at very

high power[8]

Tends to

increase[18]
Increases[24]

Decrease
Generally

increases
Can improve

Tends to

decrease
Decreases

Table 2: Effect of Working Pressure (Argon) on ITO Film Properties

Working
Pressure

Resistivity Transmittance
Surface
Roughness

Deposition
Rate

Increase
Tends to

increase
Can improve

Can increase

due to more

porous film

Decreases due

to gas

scattering[1]

Decrease
Tends to

decrease
Can decrease

Can decrease,

leading to

smoother

films[16]

Increases

Table 3: Effect of Oxygen Flow Rate / Partial Pressure on ITO Film Properties
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O₂ Flow Rate Resistivity Transmittance Deposition Rate

Increase

Increases (due to

filling of oxygen

vacancies)[1]

Increases (film

becomes less

metallic)[5][13]

Can decrease due to

target "poisoning"[4]

Decrease

Decreases to an

optimal point, then

increases (film

becomes too metallic)

[2]

Decreases (film

becomes more

metallic and

absorbing)[1]

Increases

Table 4: Effect of Substrate Temperature on ITO Film Properties

Substrate Temp. Resistivity Transmittance Crystallinity

Increase
Decreases

significantly[6][25]

Generally improves or

stays high[23][25]
Increases[1]

Decrease (RT) High
Lower compared to

heated

Amorphous or

nanocrystalline[1]

Experimental Protocols
Protocol 1: Low-Damage ITO Deposition using Facing-Target Sputtering (FTS)

This protocol describes a general procedure for depositing ITO films onto sensitive organic

substrates with minimal plasma damage.

Substrate Preparation:

Clean the substrate (e.g., glass with an organic layer) using a standard solvent cleaning

procedure.

Ensure the organic surface is free of contaminants.

Mount the substrate onto the substrate holder, which should be positioned outside the

direct plasma region, typically above and perpendicular to the axis of the facing targets.
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System Preparation:

Load two ITO targets (e.g., 90 wt% In₂O₃, 10 wt% SnO₂) into the FTS guns.

Evacuate the sputtering chamber to a base pressure below 5 x 10⁻⁶ Pa.

Deposition Process:

Introduce the sputtering gas, typically high-purity Argon (Ar), into the chamber.

Set the working pressure to a range of 0.1 to 1.0 Pa. A higher pressure can further reduce

the energy of sputtered atoms.[20]

Apply RF or DC power to the sputtering targets. A typical power might be in the range of

50-150 W, depending on the system size.

If required for film stoichiometry, introduce a small amount of oxygen (O₂) gas. The Ar:O₂

ratio must be carefully optimized.

Pre-sputter the targets for 5-10 minutes with the shutter closed to clean the target surfaces

and stabilize the plasma.

Open the shutter and deposit the ITO film to the desired thickness (e.g., 100-150 nm).

After deposition, turn off the power and gas flow, and allow the substrate to cool before

venting the chamber.

Protocol 2: Post-Deposition Annealing of ITO Films

This protocol is for improving the electro-optical properties of as-deposited ITO films.

Sample Preparation:

Place the substrate with the as-deposited ITO film into a tube furnace or a rapid thermal

annealing (RTA) system.

Atmosphere Control:
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Purge the furnace or RTA chamber with a high-purity inert gas (e.g., Nitrogen, N₂) or a

forming gas (e.g., N₂/H₂) for at least 15-20 minutes to remove residual oxygen and

moisture. For some applications, annealing in air may be desired to promote oxidation.[3]

Annealing Cycle:

Ramp up the temperature to the target annealing temperature (typically 250-450°C for

glass substrates). The ramp rate can be controlled, for example, at 10-20°C/min.

Hold the temperature constant for the desired annealing time, typically ranging from 10 to

60 minutes.

After the hold time, turn off the heating and allow the sample to cool down slowly to room

temperature under the controlled atmosphere. This slow cooling is important to prevent

thermal stress and cracking.

Sample Removal:

Once the sample has cooled to below 50°C, the furnace can be vented, and the sample

can be removed for characterization.

Visualizations
Below are diagrams created using the DOT language to illustrate key concepts related to ITO

sputtering and plasma damage.

Primary Causes of Plasma Damage
ITO Sputter Target

(Ceramic)

Sputtered ITO Atoms

Negative Oxygen Ions (O⁻)
(High Energy)

Reflected Neutrals (Ar⁰)
Gamma-Electrons (γ⁻)

Ar Plasma

Ar+ Ion
Bombardment

Substrate
(with Organic Layer)

Click to download full resolution via product page

Caption: Primary causes of plasma damage during conventional magnetron sputtering.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.aplusphysics.com/about/PDF/DCReactiveSputtering.pdf
https://www.benchchem.com/product/b072039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ITO Film Issue
(e.g., High Resistivity)

Check O₂ Partial
Pressure

Check Substrate
Temperature

Optimal
Optimize O₂ Flow:
Increase/Decrease

Not Optimal

Check Sputtering
Power/Pressure

Optimal
Increase Temperature or

Perform Post-Anneal

Too Low

Reduce Power or
Increase Pressure

Too High

Problem Solved

Optimal

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conventional Sputtering Facing-Target Sputtering (FTS)

Target

Substrate

Direct line of sight
(High-energy particle bombardment)

Target 1

Target 2

Confined Plasma

Substrate
(out of plasma)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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